molecular formula C16H25N3O3 B6953598 N-(furan-3-ylmethyl)-4-(morpholin-4-ylmethyl)piperidine-1-carboxamide

N-(furan-3-ylmethyl)-4-(morpholin-4-ylmethyl)piperidine-1-carboxamide

Cat. No.: B6953598
M. Wt: 307.39 g/mol
InChI Key: ZVZAWGNQAIGZDE-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-4-(morpholin-4-ylmethyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a morpholine ring, and a piperidine ring, all connected through a carboxamide linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-4-(morpholin-4-ylmethyl)piperidine-1-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the furan-3-ylmethyl intermediate: This step involves the reaction of furan with a suitable alkylating agent to introduce the furan-3-ylmethyl group.

    Synthesis of the morpholin-4-ylmethyl intermediate: Morpholine is reacted with an appropriate alkylating agent to form the morpholin-4-ylmethyl group.

    Coupling of intermediates: The furan-3-ylmethyl intermediate and the morpholin-4-ylmethyl intermediate are coupled with piperidine-1-carboxamide under suitable reaction conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-4-(morpholin-4-ylmethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-(furan-3-ylmethyl)-4-(morpholin-4-ylmethyl)piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-4-(morpholin-4-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(furan-3-ylmethyl)-4-(morpholin-4-ylmethyl)piperidine-1-carboxamide can be compared with other similar compounds, such as:

    N-(furan-2-ylmethyl)-4-(morpholin-4-ylmethyl)piperidine-1-carboxamide: This compound has a furan-2-ylmethyl group instead of a furan-3-ylmethyl group, which can affect its reactivity and biological activity.

    N-(furan-3-ylmethyl)-4-(piperidin-4-ylmethyl)piperidine-1-carboxamide: This compound lacks the morpholine ring, which can influence its chemical properties and applications.

    N-(furan-3-ylmethyl)-4-(morpholin-4-ylmethyl)piperidine-1-sulfonamide:

Properties

IUPAC Name

N-(furan-3-ylmethyl)-4-(morpholin-4-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c20-16(17-11-15-3-8-22-13-15)19-4-1-14(2-5-19)12-18-6-9-21-10-7-18/h3,8,13-14H,1-2,4-7,9-12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZAWGNQAIGZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2CCOCC2)C(=O)NCC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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